[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
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Overview
Description
8-Deacetylyunaconitine is a diterpenoid alkaloid derived from the roots of Aconitum vilmorinianum . It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C33H47NO10 and a molecular weight of 617.73 g/mol .
Scientific Research Applications
8-Deacetylyunaconitine has several scientific research applications, including:
Chemistry: The compound is used in the study of diterpenoid alkaloids and their chemical properties.
Biology: It is used to investigate the biological activities of diterpenoid alkaloids, including their effects on cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Deacetylyunaconitine can be extracted and purified from Aconitum vilmorinianum using accelerated solvent extraction combined with pH-zone-refining counter-current chromatography . The major extraction parameters for accelerated solvent extraction are optimized to ensure efficient isolation of the compound .
Industrial Production Methods
The industrial production of 8-Deacetylyunaconitine involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . These solvents are used to dissolve the compound and facilitate its extraction from the plant material.
Chemical Reactions Analysis
Types of Reactions
8-Deacetylyunaconitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Deacetylyunaconitine include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of 8-Deacetylyunaconitine depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Mechanism of Action
The mechanism of action of 8-Deacetylyunaconitine involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
8-Deacetylyunaconitine is similar to other diterpenoid alkaloids, such as yunaconitine, crassicauline A, and 8-deacetylcrassicauline A . it is unique in its specific molecular structure and biological activities. The compound’s distinct properties make it a valuable subject of study in various scientific fields .
List of Similar Compounds
- Yunaconitine
- Crassicauline A
- 8-Deacetylcrassicauline A
- Geniculatine C
- Vilmorrianine B
- Vilmorrianine C
- Vilmorrianine D
- Talatisamine
Properties
IUPAC Name |
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYLCVNTWPXSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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